molecular formula C8H8BrNO2 B13153854 2-Bromo-6-ethylpyridine-4-carboxylic acid

2-Bromo-6-ethylpyridine-4-carboxylic acid

Cat. No.: B13153854
M. Wt: 230.06 g/mol
InChI Key: IGZLPGIALDRRPI-UHFFFAOYSA-N
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Description

2-Bromo-6-ethylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by a bromine atom at the 2-position, an ethyl group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethylpyridine-4-carboxylic acid typically involves the bromination of 6-ethylpyridine-4-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Scientific Research Applications

2-Bromo-6-ethylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethylpyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Bromo-4-methylpyridine
  • 2-Bromo-6-chloropyridine

Comparison: 2-Bromo-6-ethylpyridine-4-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the ethyl group provides steric hindrance, influencing the compound’s interaction with enzymes and receptors, while the carboxylic acid group enhances its solubility and reactivity in aqueous environments .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-ethylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4H,2H2,1H3,(H,11,12)

InChI Key

IGZLPGIALDRRPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)Br

Origin of Product

United States

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